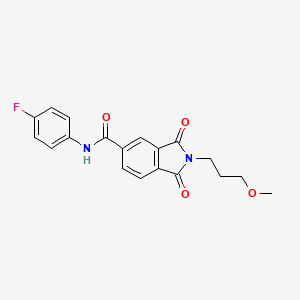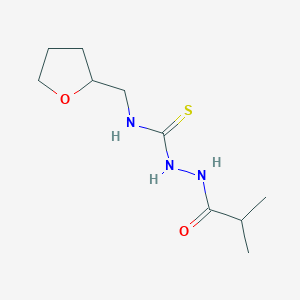![molecular formula C18H11F2N3S B4628229 3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4628229.png)
3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolylacrylonitriles, closely related to the compound , involves reactions of specific precursors in the presence of a base. For example, the reaction of 4-(4-fluorophenyl)-2-thiazoleacetonitrile with substituted chloroformates in a base's presence yields novel thiazolylacrylonitriles with confirmed structures by NMR, MS spectra, and elemental analysis, exhibiting significant fungicidal activity (Shen De-long, 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic techniques and crystallography. For instance, compounds with a core structure similar to our compound of interest show confirmed structures via 2D NMR spectroscopy and single crystal X-ray diffraction analysis (N. A. Pakholka et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving acrylonitrile derivatives reveal their versatility and reactivity. The reaction pathways and product formation greatly depend on the reactants' nature, highlighting the acrylonitrile derivatives' chemical diversity (W. Abdou et al., 1998).
Physical Properties Analysis
The physical properties, such as optical properties, of acrylonitrile derivatives can be tailored by modifying the molecular structure. Studies have shown that these compounds can exhibit a range of fluorescent colors, indicating their potential in optical applications (Alexander K. Eltyshev et al., 2021).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity with lithium aluminum hydride, demonstrate their potential for further chemical modifications and applications in synthesis and pharmaceuticals (K. Frolov et al., 2005).
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
Compounds structurally related to "3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile" have been synthesized and evaluated for their antioxidant activities. For instance, thiazolidin-4-one derivatives, which share the thiazolyl and fluorophenyl components, have shown promising antioxidant activity. These compounds were synthesized using methods that could be applicable to the compound , indicating potential in the development of antioxidant agents (Ahmed O. H. El Nezhawy et al., 2009).
Optoelectronic Applications
Another area of interest is the use of donor-acceptor substituted thiophene dyes, which include components similar to the compound of interest, in optoelectronic devices. These compounds have demonstrated excellent nonlinear optical limiting behavior, making them suitable for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (S. Anandan et al., 2018). This suggests potential research applications of "3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile" in developing new materials for photonic or optoelectronic devices.
Antifungal Agents
The synthesis and biological evaluation of thiazolylacrylonitriles for fungicidal activity highlight another possible application. Compounds with structural similarities have shown significant fungicidal properties against specific pathogens, indicating the potential of the compound to serve as a base for developing new antifungal agents (Shen De-long, 2010).
Fluorescence Probes
Furthermore, compounds with acrylonitrile groups have been utilized as thiol-selective, polarity-sensitive fluorescent probes. This suggests that "3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile" could be investigated for its fluorescence properties, potentially contributing to the development of new fluorescent probes for biological and chemical research (Franklyn et al., 1983).
Propriétés
IUPAC Name |
(Z)-3-(2-fluoroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3S/c19-14-7-5-12(6-8-14)17-11-24-18(23-17)13(9-21)10-22-16-4-2-1-3-15(16)20/h1-8,10-11,22H/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTLQMMRGZFDHU-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-fluoroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)
![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)


![3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)
![4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)


![2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole](/img/structure/B4628214.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4628219.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4628226.png)